7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNIFCCEYBGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Improved Process for Preparing 7H-Pyrrolo[2,3-d]pyrimidine Compounds
An improved process for manufacturing a 7H-pyrrolo[2,3-d]pyrimidine compound of Formula 1 has been developed, which involves several intermediate steps.
Intermediate A Preparation : Reacting 4-bromobenzylbromide with a sodium sulfite salt in water or an aqueous solvent comprising about 10% to about 30% acetonitrile at about 80 °C, and isolating the solids, Intermediate A, by filtration. The sulfite salt can be either sodium sulfite or potassium sulfite. A preferred amount of organic solvent is about 10% to about 30%, with about 15% being more preferred, and acetonitrile is a preferred organic solvent, although acetone, water-miscible alcohols, and water-miscible ethers can also be used. The reaction temperature is about 50 °C to reflux, with about 80 °C for about 4 hours being preferred, after which the reactants are cooled to about 10 °C.
Intermediate C Preparation : The reactant volume is concentrated and an alcohol is added to the aqueous slurry. The preferred alcohol is methanol, ethanol, or isopropanol, with ethanol being more preferred. The aqueous ethanol solution contains about 10% to about 20% water, with about 16% to about 17% water being preferred. The slurry is heated to about 45 °C and then cooled to about 0 °C over about 4 hours. The solids (Intermediate C) are isolated by filtration and washed with an alcohol, preferably ethanol. The reaction yields both the trans (70%) and cis (30%) geometric achiral isomers of (4-(methylamino)cyclohexyl)methanesulfonic acid in solution.
Intermediate E Preparation : Reacting Intermediate C with Intermediate D in water at about 98 °C for about 12 hours in the presence of potassium carbonate, cooling the reactants to about 30 °C, isolating the solids by filtration, washing the solids with water:methanol (1:1) and then methanol or just washing with methanol, and drying the solids. Intermediate D is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (i.e., Intermediate D1 wherein W is Cl). The preferred base is a carbonate, with potassium carbonate being more preferred. This reactive step is about 98 °C for about 12 hours. The reactants are cooled to about 30 °C, and the resultant precipitated solids constitute Intermediate E which are isolated by filtration. The solids are washed with a mixture of water and alcohol (1:1), then an alcohol; or just washed with an alcohol; and dried under reduced pressure. The preferred alcohol is methanol.
Intermediate F Preparation : Intermediate E ((trans)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)-methanesulfonic acid, potassium salt to the sulfonyl chloride gives Intermediate F ((trans)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)-methanesulfonyl chloride. The slurry is cooled to about 35 °C, the solids are filtered, washed with water at room temperature, and dried, resulting in a solids yield of about 92%. About 8 volumes of water can be added to the mixture and slowly refluxed, then distilling off about 5 volumes of solvent at about 65 to about 75 °C, and then while distilling, add about 6 volumes of water and continue distillation until a total of about 10 volumes of solvent have been removed. Cool the slurry to about 35 °C, filter, wash, and dry the solids as described above.
Final Step : Conversion of the sulfonyl chloride intermediate to the Formula 1 compound by reacting the sulfonyl chloride intermediate with a cold aqueous solution of methylamine. The 7H-pyrrolo[2,3-d]pyrimidine analog is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the reaction occurs in water or in an aqueous organic solvent that is 5% N-methylpyrrolidone or sulfolane, and the base is potassium carbonate and the reaction temperature is about 98 °C for about 12 hours.
General Procedures for Amination and Suzuki-Cross-Coupling
General Procedure A: Amination of Protected Pyrrolopyrimidines
H-pyrrolo[2,3-d]pyrimidine (1.00 g, 1 equiv) is dissolved in dry n-BuOH or dioxane (10 mL), and benzylamine (1.5–3 equiv) and optionally N,N-diisopropylethylamine (3 equiv) are added. The reaction is stirred at 100–140 °C for 4–24 h. Following the evaporation of the solvent, water (20 mL) and EtOAc (50 mL) are added to the residue. After phase separation, the water phase is extracted with more EtOAc (3 × 50 mL). The combined organic phase is then dried over MgSO4 and concentrated at low pressure. The products are purified by silica-gel column chromatography as specified below.
General Procedure B: Suzuki-Cross-Coupling of Aminated Pyrrolopyrimidines
H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), aryl boronic acid or pinacol ester (1.0–1.2 equiv), PdCl2dppf (2–5 mol %), and potassium carbonate (3.0 equiv) are charged in an appropriate reaction vessel. The atmosphere is evacuated and back-filled with N2 three times before adding degassed 1,4-dioxane (6 mL/mmol starting material) and degassed water (3 mL/mmol starting material). The reaction vessel is lowered into an oil bath set at 60–80 °C and stirred vigorously. Upon reaction completion, the reaction vessel is raised from the oil bath and allowed to cool for 5 min before the reaction mixture is transferred to a round-bottomed flask, and the volatiles are removed by rotary evaporation. Water is added to the residue (20 mL/mmol starting material) and extracted with CH2Cl2 (3 × 20 mL/mmol starting material). The combined organic layers are washed with brine (20 mL/mmol), dried with anhydrous Na2SO4, and filtered. The organic solvent is removed under reduced pressure, and the crude product is purified by silica-gel column chromatography. Some transformations were performed with alternative catalysts, as specified.
Method for Producing 7H-Pyrrolo[2,3-d]pyrimidine Derivative
Processes for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives, useful as Janus kinase (JAK) inhibitors, and synthetic intermediates thereof have been developed.
A process for preparing a compound of formula: or its salt with using a compound of formula: or its salt, comprising the following steps: (1) the benzyl is removed from the compound of formula or its salt to give a compound of formula: or its salt, and (2) the compound of formula or its salt is reacted with a compound of formula: to give the compound of formula or its salt.
A preferable solvent is toluene, acetonitrile, a mixed solvent of acetonitrile and DMF or a mixed solvent of toluene and DMF.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, has been improved by carefully controlling the amounts of phosphorous oxychloride and trialkyl amine base used to react with the starting material, 7H-pyrrolo[2,3-d]pyrimidine-2,4 diol.
a) Reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4 diol with phosphorus oxychloride in an aromatic solvent, preferably toluene, to form a first solution at a first temperature, preferably from between about 0°C to about 50°C, most preferably about 25°C.
b) Increasing said first temperature of the first solution to a second temperature, preferably between about 40°C to about 100°C, most preferably about 75°C.
c) Adding to said first solution at the second temperature a tertiary amine base preferably diisopropylethylamine, to form a second solution at the second temperature.
d) Increasing said second temperature of the second solution to a third temperature, preferably between about 75° and about 125°C, most preferably about 105°C, for a first interval of time preferably between about 1 hr and about 24 hr, most preferably about 16hr.
Analyse Chemischer Reaktionen
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted analogs .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the development of complex organic molecules.
Biology
- Enzyme Inhibition : It is extensively used in studies focusing on enzyme inhibition and protein interactions. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in several cellular processes, including cancer cell proliferation.
- Cellular Effects : In human T cell leukemia Jurkat cells, this compound inhibits the phosphorylation of SLP76 and enhances IL-2 secretion, demonstrating its role in immune response modulation.
Medicine
- Cancer Treatment : The compound has been investigated for its potential as a tyrosine kinase inhibitor. Studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
Several studies illustrate the efficacy of this compound in various applications:
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against different cancer cell lines, with IC50 values ranging from 29 to 59 µM. One derivative was noted for its potent activity against multiple kinases, comparable to established tyrosine kinase inhibitors like sunitinib .
- Mechanistic Studies : Research indicated that this compound could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The molecular docking studies revealed strong binding interactions with key enzymes involved in cancer progression .
Wirkmechanismus
The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves its role as a competitive inhibitor of p21-activated kinase 4 (PAK4). The compound binds to the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, thereby inhibiting its activity . This inhibition affects various signaling pathways involved in cell growth, apoptosis prevention, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 5
Modifications at position 5 significantly alter electronic, steric, and pharmacokinetic properties. Key examples include:
- Electronic Effects : The electron-withdrawing iodine in the 5-iodo derivative enhances reactivity for cross-coupling reactions, making it a versatile intermediate . In contrast, the electron-donating methanamine group in the target compound may improve target binding via hydrogen bonding.
- Steric Effects : Bulky groups like phenylethynyl reduce solubility but enhance target specificity .
Modifications at Position 7
Substituents at position 7 influence metabolic stability and bioavailability:
Positional Isomerism: Methanamine at Position 2 vs. 5
The location of the methanamine group critically impacts target selectivity:
Aryl and Heteroaryl Substituents
Aryl groups at positions 5 or 6 enhance π-π stacking interactions:
Biologische Aktivität
7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a kinase inhibitor.
Chemical Structure and Synthesis
The structure of this compound features a pyrrolo ring fused to a pyrimidine, which is known to mimic purines and pyrimidines. This structural similarity contributes to its biological activity, particularly in inhibiting various enzymes involved in cell proliferation and survival.
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of derivatives of 7H-pyrrolo[2,3-d]pyrimidine. For instance, a recent study synthesized several derivatives that exhibited cytotoxic effects against multiple cancer cell lines. The most potent derivative showed IC50 values ranging from 29 to 59 µM across different cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | HepG2 | 40 |
| 5k | MDA-MB-231 | 204 |
| 5k | MCF-7 | 59 |
| 5k | HeLa | 29 |
The mechanism of action involves the induction of apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
7H-Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-dependent Kinases (CDK4/6). One study reported that certain derivatives exhibited IC50 values in the low nanomolar range (e.g., IC50 = 5.4 nM for a specific FAK inhibitor), demonstrating strong selectivity against a panel of kinases . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Table 2: Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 25b | FAK | 5.4 |
| Various | CDK4 | <100 |
| Various | CDK6 | <100 |
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives can be attributed to several mechanisms:
- Cell Cycle Arrest : These compounds induce cell cycle arrest at various phases, leading to inhibited proliferation.
- Apoptosis Induction : The activation of apoptotic pathways results in programmed cell death.
- Inhibition of Kinase Activity : By targeting specific kinases, these compounds disrupt signaling pathways critical for tumor growth and survival.
Case Studies
One notable case study involved the evaluation of a specific derivative against pancreatic cancer cells (MIA PaCa2). The compound demonstrated significant inhibitory effects on CDK4/6 activity, leading to G1 phase arrest in the cell cycle and subsequent reduction in cell viability .
Q & A
Q. What are the key synthetic routes for 7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:
Coupling ethyl 2-cyanoacetate with bromo-dimethoxyethane to form intermediates.
Cyclization with formamidine.
Chlorination or amine functionalization .
Optimization requires monitoring temperature (e.g., 110–115°C for cyclization) and solvent systems (acetic acid/anhydride mixtures improve yields in similar reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm pyrrolo-pyrimidine core and methanamine substitution (e.g., δ ~11.8 ppm for NH in DMSO-d6) .
- HRMS: Validate molecular formula (e.g., C8H10N4 for the base structure) .
- X-ray crystallography: Resolve ambiguity in regiochemistry for derivatives .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer:
- Solubility: Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Measure via HPLC-UV at 254 nm.
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into kinase active sites (e.g., EGFR, CDK2) using PDB structures (e.g., 1M17 for EGFR).
- MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Free energy calculations (MM/PBSA): Quantify ΔGbinding to prioritize derivatives .
Q. How can contradictory kinase inhibition data be resolved?
- Methodological Answer:
- Orthogonal assays: Compare biochemical (e.g., ADP-Glo™ kinase assays) and cellular (e.g., p-ERK Western blot) results to rule out off-target effects.
- Structural analogs: Test derivatives (e.g., 4-chloro or 5-ethyl substitutions) to isolate substituent-specific activity .
- Cryo-EM: Resolve binding modes in complex with kinases to validate computational predictions .
Q. What experimental designs optimize structure-activity relationships (SAR) for pyrrolo-pyrimidine analogs?
- Methodological Answer:
- Factorial design (DoE): Vary substituents (e.g., halogen, alkyl, amine groups) and reaction parameters (temperature, catalysts) to identify critical factors .
- Library synthesis: Use parallel synthesis (e.g., 96-well plates) to generate 20–50 analogs.
- Data-driven modeling: Apply QSAR with descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. Why might enzymatic and cellular assays show discordant results for kinase inhibition?
- Methodological Answer:
- Membrane permeability: Use Caco-2 assays to measure Papp (apparent permeability). Low permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) may explain reduced cellular activity.
- Metabolic stability: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., t1/2 < 30 min) .
- Off-target profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to exclude polypharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
